molecular formula C5H6N2O3S B13923457 6-(dihydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one

6-(dihydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No.: B13923457
M. Wt: 174.18 g/mol
InChI Key: UTBBOUUTFUATQY-UHFFFAOYSA-N
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Description

6-Formyl-2-thiouracil hydrate is a chemical compound with the molecular formula C₅H₄N₂O₂S·H₂O and a molecular weight of 174.18 g/mol . It is a derivative of thiouracil, a class of compounds known for their biological and chemical significance. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-2-thiouracil hydrate typically involves the reaction of thiouracil with formylating agents under controlled conditions. One common method includes the use of formic acid or formamide in the presence of a catalyst to introduce the formyl group at the 6-position of the thiouracil ring .

Industrial Production Methods: While specific industrial production methods for 6-Formyl-2-thiouracil hydrate are not extensively documented, the general approach involves large-scale synthesis using similar formylation reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-2-thiouracil hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Formyl-2-thiouracil hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-2-thiouracil hydrate involves its interaction with thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, making it a potential antithyroid agent. The formyl group enhances its binding affinity and specificity towards the enzyme .

Comparison with Similar Compounds

Uniqueness: 6-Formyl-2-thiouracil hydrate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a research tool and therapeutic agent compared to its analogs .

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-(dihydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h1,4,9-10H,(H2,6,7,8,11)

InChI Key

UTBBOUUTFUATQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)NC1=O)C(O)O

Origin of Product

United States

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